molecular formula C12H12INO B8340197 4-cyano-4-(3-iodophenyl)-3,4,5,6-tetrahydro-2H-pyran

4-cyano-4-(3-iodophenyl)-3,4,5,6-tetrahydro-2H-pyran

Cat. No.: B8340197
M. Wt: 313.13 g/mol
InChI Key: TTZTXRNGOWNAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-4-(3-iodophenyl)-3,4,5,6-tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C12H12INO and its molecular weight is 313.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

4-(3-iodophenyl)oxane-4-carbonitrile

InChI

InChI=1S/C12H12INO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2

InChI Key

TTZTXRNGOWNAAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=CC(=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-iodophenylacetonitrile (2.43 g, 10 mmol), bis-(2-chloroethyl)ether (1.57 g, 11 mmol), hexadecyltributylphosphonium bromide (250 mg, 0.5 mmol) and 50% aqueous sodium hydroxide (20 ml) was stirred vigorously for 1 h at room temperature. The mixture was neutralized with 6 N aqueous HCl, transferred to a separatory funnel and extracted with ethyl acetate (50 ml×3). The combined extracts were washed with 2 N aqueous HCl (50 ml), water (50 ml) and brine (50 ml), dried (MgSO4) and concentrated in vacuo. The residual crude solids were collected and washed with cold Et2O (30 ml) to afford 2.38 g (76%) of the titled compound as white solids.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

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